molecular formula C8H6N4O2 B8292280 3-(4-Nitro-1H-pyrazol-1-yl)pyridine CAS No. 28469-30-9

3-(4-Nitro-1H-pyrazol-1-yl)pyridine

Cat. No. B8292280
Key on ui cas rn: 28469-30-9
M. Wt: 190.16 g/mol
InChI Key: PGBZSEGWWBWTBM-UHFFFAOYSA-N
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Patent
US09339032B2

Procedure details

A flask which had been baked out and filled with argon was initially charged with 8.3 g (56.6 mmol) of copper oxide, 31.9 g (228 mmol) of salicylaldoxime, 200 g (1.71 mol) of 4-nitro-1H-pyrazole and 597 g (1.83 mol) of caesium carbonate. The flask was repeatedly evacuated and filled with argon. 218 g (800 mmol) of 3-bromopyridine and 1 l of DMF which had been degassed on a rotary evaporator were added. The reaction mixture was stirred at 130° C. overnight, cooled and filtered, and the DMF was removed on a rotary evaporator. The substance was dissolved in 1 l of ethyl acetate, and extracted with 2 l of H2O. The water phase was extracted twice with 500 ml of ethyl acetate. Filtration of the aqueous phase gave a green solid. 1 l of ethyl acetate and 100 ml of DMF were added thereto, and the mixture was heated to 50° C. Cooling was followed by filtration through Hyflo and washing with 500 ml of ethyl acetate. The filtrate was washed with 300 ml of water and 300 ml of saturated NaCl solution, dried over Na2SO4, filtered and concentrated. The solid was suspended in 100 ml of ethyl acetate, filtered and washed with ethyl acetate and methyl tert-butyl ether, and the beige solid (45 g) was dried on a rotary evaporator.
Quantity
218 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
salicylaldoxime
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
597 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[N:9]O)[C:2]1[C:3](=[CH:5][CH:6]=CC=1)O.[N+:11]([C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)([O-:13])=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].BrC1C=NC=CC=1>[Cu]=O.CN(C=O)C.C(OCC)(=O)C>[N+:11]([C:14]1[CH:15]=[N:16][N:17]([C:2]2[CH:1]=[N:9][CH:6]=[CH:5][CH:3]=2)[CH:18]=1)([O-:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
salicylaldoxime
Quantity
31.9 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=NO
Name
Quantity
200 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
caesium carbonate
Quantity
597 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8.3 g
Type
catalyst
Smiles
[Cu]=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 130° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask which had been baked out
ADDITION
Type
ADDITION
Details
filled with argon
CUSTOM
Type
CUSTOM
Details
The flask was repeatedly evacuated
ADDITION
Type
ADDITION
Details
filled with argon
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the DMF was removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The substance was dissolved in 1 l of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 l of H2O
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted twice with 500 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
Filtration of the aqueous phase
CUSTOM
Type
CUSTOM
Details
gave a green solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
was followed by filtration through Hyflo
WASH
Type
WASH
Details
washing with 500 ml of ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed with 300 ml of water and 300 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate and methyl tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the beige solid (45 g) was dried on a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[N+](=O)([O-])C=1C=NN(C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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